

Identification of TSWV resistance genes in plants

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An In-depth Technical Guide to the Identification of TSWV Resistance Genes in Plants

Introduction

Tomato Spotted Wilt Virus (TSWV) is a devastating plant pathogen with a remarkably wide host range, infecting over a thousand plant species, including crucial agricultural crops like tomato, pepper, lettuce, and tobacco.[1][2] Transmitted by thrips, TSWV infection can lead to significant yield losses, posing a considerable threat to global food security.[2] The development of resistant cultivars is the most effective and environmentally sustainable strategy for managing TSWV. This guide provides a comprehensive overview of the key TSWV resistance genes identified in plants, the detailed experimental methodologies used for their identification and characterization, and the molecular mechanisms underlying their function.

Major TSWV Resistance Genes

Several dominant resistance genes have been identified and introgressed into commercial cultivars. These genes primarily belong to the Nucleotide-Binding Leucine-Rich Repeat (NLR) class of plant immune receptors.

Data Presentation: TSWV Resistance Genes

The following table summarizes the key TSWV resistance genes characterized to date.



Gene	Source Species	Crop	Chromoso mal Location	Spectrum of Resistance	Viral Effector (Avr)
Sw-5b	Solanum peruvianum	Tomato	Chromosome 9	Broad (TSWV, TCSV, GRSV, CSNV)[3][4]	NSm[5]
Tsw	Capsicum chinense	Pepper	-	TSWV- specific[4]	NSs[4]
Sw-7	Solanum peruvianum	Tomato	-	Field resistance to TSWV	Unknown
SI5R-1	Tomato	Tomato	Chromosome 5	TSWV[6]	Unknown
SICHS3	Tomato	Tomato	Chromosome 9	TSWV[7]	Indirect (Flavonoid synthesis)
RTSW	Nicotiana alata	Tobacco	-	TSWV[2]	NSm[2]

Experimental Protocols for Resistance Gene Identification

The identification and characterization of TSWV resistance genes involve a combination of genetic, molecular, and bioinformatic approaches.

Genetic Mapping and Positional Cloning

This strategy is used to identify the chromosomal location of a resistance gene based on its linkage to molecular markers.

Detailed Methodology:

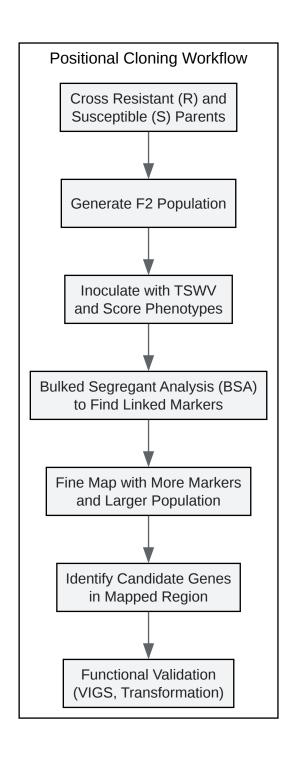
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- Development of a Mapping Population: A cross is made between a resistant and a
 susceptible parental line to generate an F1 population. The F1 is then self-pollinated to
 produce an F2 population, or backcrossed to the susceptible parent to create a backcross
 (BC) population. These populations will segregate for the resistance trait.
- Phenotyping: The segregating population is inoculated with TSWV, and each plant is scored for resistance or susceptibility based on symptom development.
- Bulked Segregant Analysis (BSA): To rapidly identify markers linked to the gene, DNA from
 multiple resistant individuals is pooled (resistant bulk), and DNA from multiple susceptible
 individuals is pooled separately (susceptible bulk). The two bulks and the parental lines are
 then screened with a large number of molecular markers (e.g., SNPs, InDels). Markers that
 are polymorphic between the parents and the bulks are considered potentially linked to the
 resistance gene.[7]
- Linkage Mapping: The linked markers identified through BSA are then used to genotype the
 entire mapping population. The recombination frequency between the markers and the
 resistance gene is calculated to create a genetic map of the chromosomal region containing
 the gene.
- Fine Mapping: To narrow down the location of the gene, a larger segregating population is used, and more markers are developed within the targeted region. This process allowed researchers to locate SISW5-1 to a 144.89 kb region and SICHS3 to a 20 kb region.[7][6]
- Identification of Candidate Genes: Once the gene is localized to a small genomic region, the DNA sequence of this region is analyzed to identify potential candidate genes, often by looking for genes with domains characteristic of resistance proteins, such as NB-LRR domains.[3]
- Functional Validation: The candidate genes are then validated using techniques like Virus-Induced Gene Silencing (VIGS) or transformation into a susceptible plant to confirm their role in resistance.





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Caption: Workflow for Positional Cloning of a Resistance Gene.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence a target gene in a plant, allowing for the functional assessment of that gene. If silencing a candidate gene in a resistant plant makes

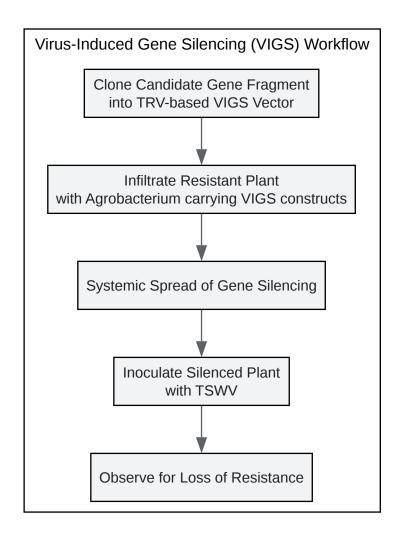


it susceptible to TSWV, it confirms the gene's role in resistance.

Detailed Methodology:

- VIGS Vector Construction: A small fragment (typically 150-350 bp) of the candidate gene is cloned into a VIGS vector, which is derived from a plant virus, such as Tobacco rattle virus (TRV).[8] The TRV-based VIGS system uses two Agrobacterium tumefaciens strains, one carrying a plasmid with TRV RNA1 (pTRV1) and the other with a modified TRV RNA2 (pTRV2) containing the target gene fragment.[9]
- Agroinfiltration: The two Agrobacterium strains are mixed and infiltrated into the leaves of a
 young, resistant plant. The Agrobacterium transfers the T-DNA containing the viral vectors
 into the plant cells.
- Initiation of Silencing: Inside the plant cell, the viral vectors are expressed, and the virus begins to replicate. The presence of the double-stranded RNA replication intermediate, which includes the target gene fragment, triggers the plant's RNA interference (RNAi) or posttranscriptional gene silencing (PTGS) machinery.
- Systemic Silencing: The silencing signal, mediated by small interfering RNAs (siRNAs), spreads systemically throughout the plant, leading to the degradation of the endogenous mRNA of the target gene.
- Virus Challenge: Once silencing is established (often indicated by silencing of a phytoene desaturase (PDS) marker gene, which causes photobleaching), the plants are challenged with TSWV.
- Phenotypic Analysis: The plants are observed for the development of TSWV symptoms. A
 loss of resistance in the silenced plants indicates that the candidate gene is required for the
 resistance phenotype.





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Caption: Experimental Workflow for Virus-Induced Gene Silencing.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions in vivo. It is instrumental in identifying the viral protein (effector) that is recognized by the plant's resistance (R) protein.

Detailed Methodology:

Principle: The assay is based on the modular nature of transcription factors, which have a
 DNA-binding domain (BD) and a transcriptional activation domain (AD). When these two
 domains are brought into close proximity, they can activate the transcription of a downstream
 reporter gene.[10]

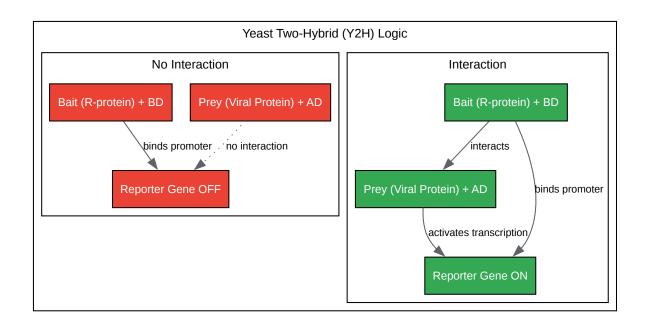
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- Vector Construction: The plant's R protein (or a domain of it) is fused to the BD, creating the "bait" construct. The viral proteins are individually fused to the AD, creating the "prey" constructs.[11]
- Yeast Transformation: The bait and prey plasmids are co-transformed into a special strain of yeast that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter that the BD can bind to.
- Selection and Screening:
 - Transformed yeast cells are first grown on a medium that selects for the presence of both plasmids (e.g., lacking tryptophan and leucine).
 - They are then plated on a selective medium that also lacks the nutrient produced by the reporter gene (e.g., histidine). Only yeast cells where the bait and prey proteins interact will be able to grow.
 - A colorimetric assay for the lacZ reporter gene (e.g., X-gal assay) can be used for further confirmation of the interaction.
- Identification of Interactors: A positive interaction signifies that the specific viral "prey" protein physically interacts with the plant's "bait" R protein.





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Caption: Principle of the Yeast Two-Hybrid Assay.

Transient Expression Assays (Agroinfiltration)

This method is used to rapidly test for a hypersensitive response (HR), a form of localized programmed cell death that is a hallmark of effector-triggered immunity. It is often used to confirm the identity of the viral avirulence (Avr) protein that triggers the resistance response.

Detailed Methodology:

- Vector Construction: The gene encoding the candidate viral Avr protein is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.
- Agroinfiltration: An Agrobacterium tumefaciens strain carrying this vector is cultured and then
 infiltrated with a needleless syringe into the leaf tissue of a TSWV-resistant plant. A control
 infiltration with an empty vector or a non-related gene is performed on the same leaf.



- Observation: The infiltrated leaf area is monitored over several days (typically 3-5 days post-infiltration).
- Confirmation of HR: If the expressed viral protein is the Avr determinant recognized by the
 plant's R protein, a necrotic lesion will appear specifically in the infiltrated area. This HR
 indicates successful recognition and the initiation of the defense response.[4] This method
 was crucial in identifying NSm as the Avr determinant for Sw-5b and NSs for Tsw.[4][5]

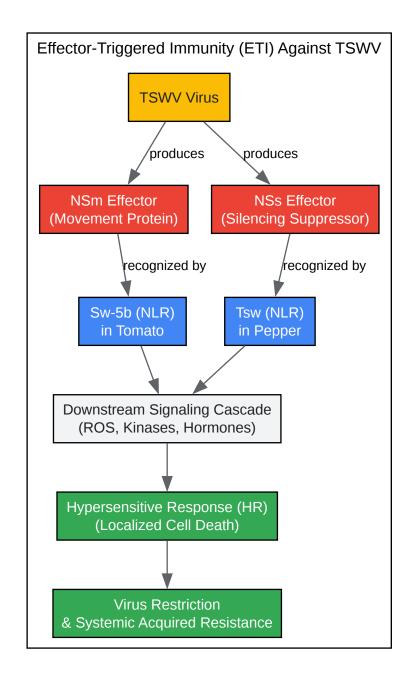
Molecular Mechanisms of TSWV Resistance

The best-characterized TSWV resistance mechanisms follow the gene-for-gene model, where a plant R protein recognizes a specific viral Avr protein, initiating Effector-Triggered Immunity (ETI).

The Sw-5b and Tsw Signaling Pathways

- Sw-5b in Tomato: The Sw-5b protein is a coiled-coil nucleotide-binding leucine-rich repeat
 (CC-NB-LRR) protein.[3] It recognizes the viral non-structural movement protein (NSm) of
 TSWV.[5] Specifically, a conserved 21-amino acid region of NSm is the elicitor epitope.[12]
 [13] This recognition event triggers a downstream signaling cascade leading to a
 hypersensitive response (HR), which restricts the virus to the initial infection site.[5]
- Tsw in Pepper: The Tsw gene, also encoding an NB-LRR protein, confers resistance by recognizing the TSWV non-structural protein NSs, which functions as a suppressor of RNA silencing.[4] The recognition of NSs by Tsw also leads to an HR, preventing the systemic spread of the virus.[4]





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